Mass Spectrometric Selectivity: +4.03 Da Molecular Weight Differential Enables Interference-Free MRM Detection Versus Non-Deuterated Impurity E
Ticlodipine EP impurity E-d4 (chloride) has a molecular weight of 300.24 Da (C₁₄H₇D₄Cl₂NS) compared to 296.21 Da (C₁₄H₁₁Cl₂NS) for the non-deuterated Ticlopidine EP Impurity E chloride . This +4.03 Da mass shift (approximately +1.4%) arises from four deuterium atoms replacing four hydrogen atoms on the chlorobenzyl aromatic ring, as confirmed by the IUPAC name 5-{[2-chloro(²H₄)phenyl]methyl}thieno[3,2-c]pyridin-5-ium chloride [1]. In LC-MS/MS analysis, this mass difference permits the definition of separate precursor-to-product ion transitions for the deuterated internal standard and the non-deuterated target impurity, eliminating cross-signal interference—a capability not available when using non-deuterated Impurity E as an internal standard [2]. The isotopic distribution pattern (d0 through d4) further enables isotopic purity verification of the labeled standard itself .
| Evidence Dimension | Molecular weight and mass spectrometric differentiation |
|---|---|
| Target Compound Data | MW 300.24 Da (C₁₄H₇D₄Cl₂NS); four aromatic deuterium atoms on chlorobenzyl ring; +4 Da mass shift versus non-deuterated form |
| Comparator Or Baseline | Ticlopidine EP Impurity E (chloride, non-deuterated): MW 296.21 Da (C₁₄H₁₁Cl₂NS); CAS 53885-64-6 |
| Quantified Difference | ΔMW = +4.03 Da (+1.4% relative mass increase); four H→D substitutions confirmed by IUPAC nomenclature |
| Conditions | Structural identity confirmed by molecular formula assignment from Toronto Research Chemicals (TRC C364752) and corroborated by the IUPAC systematic name listing the ²H₄-labeled phenyl ring |
Why This Matters
This mass difference is the prerequisite for deploying the compound as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS, enabling isotope dilution quantification that corrects for matrix effects—a capability the non-deuterated Impurity E cannot provide.
- [1] Chembase.cn. IUPAC name: 5-{[2-chloro(²H₄)phenyl]methyl}thieno[3,2-c]pyridin-5-ium chloride. Synonym: 5-[(2-Chlorophenyl-d4)methyl]-thieno[3,2-c]pyridinium Chloride. TRC C364752. View Source
- [2] CATO Research Chemicals. '同位素标记杂质标准品的制备与应用.' 2025. Explains that deuterated impurity standards '通过质量数差异与目标杂质分离信号' (separate signals from target impurities via mass differences) in LC-MS/MS and GC-MS systems. View Source
